4-Hydroxyisoleucine

Description

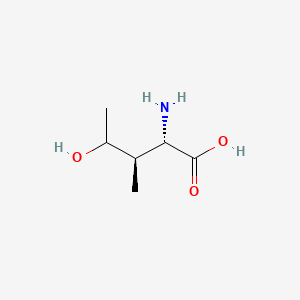

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCDBFHNMXNME-DSDZBIDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347038 | |

| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781658-23-9 | |

| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Origin of 4-Hydroxyisoleucine in Fenugreek: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-OH-Ile) is a novel, non-proteinogenic amino acid predominantly found in the seeds of the fenugreek plant (Trigonella foenum-graecum). Its discovery has garnered significant attention within the scientific and pharmaceutical communities due to its potent insulinotropic and anti-diabetic properties. This technical guide provides an in-depth exploration of the discovery, origin, and characterization of this compound. It details the experimental protocols for its extraction and analysis, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents for metabolic disorders.

Introduction: The Emergence of a Bioactive Amino Acid

Fenugreek has a long history of use in traditional medicine for a variety of ailments, including diabetes.[1] Scientific investigations into the bioactive compounds responsible for these therapeutic effects led to the isolation and characterization of this compound.[1][2] This unusual amino acid is not found in mammalian tissues, making it a unique product of the plant kingdom, particularly abundant in the Trigonella species.[2][3] this compound is distinguished by its glucose-dependent insulinotropic activity, meaning it stimulates insulin (B600854) secretion from pancreatic β-cells only in the presence of elevated glucose levels.[1][4] This characteristic is of significant therapeutic interest as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.[4][5]

Discovery and Origin in Fenugreek

This compound was first identified as a major free amino acid in fenugreek seeds, constituting up to 80% of the total free amino acid content.[6] It exists primarily as the (2S, 3R, 4S) stereoisomer, which is the most biologically active form.[7] The biosynthesis of this compound is believed to involve the modification of L-isoleucine.[8] The concentration of this compound in fenugreek seeds can vary significantly depending on the genotype and environmental growing conditions.[8]

Quantitative Analysis of this compound in Fenugreek Seeds

The concentration of this compound in fenugreek seeds has been reported in various studies. The following tables summarize the quantitative data from different genotypes and experimental conditions.

Table 1: this compound Content in Fenugreek Genotypes under Different Conditions

| Genotype | Condition | Year | This compound Content (%) | Reference |

| Indian | Irrigated | 2022 | 1.90 | [8] |

| Indian | Rainfed | 2022 | 1.82 | [8] |

| Amasya/TR | Irrigated | 2021 | 1.63 | [8] |

| Malaysia | Irrigated | 2022 | 1.66 | [8] |

| Iranian | Not Specified | Not Specified | 0.27 | [8] |

| Not Specified | Not Specified | Not Specified | 0.31 | [9] |

| Not Specified | Not Specified | Not Specified | 0.015 - 0.4 | [3][10] |

Table 2: In Vivo Effects of this compound Administration

| Animal Model | Treatment | Dose | Effect | Reference |

| Normal Rats (IVGTT) | 4-OH-Ile | 18 mg/kg | Improved glucose tolerance | [4] |

| Normal Dogs (OGTT) | 4-OH-Ile | 18 mg/kg | Improved glucose tolerance | [4] |

| NIDD Rats (single dose) | 4-OH-Ile | 50 mg/kg | Partially restored glucose-induced insulin response | [4] |

| NIDD Rats (6-day treatment) | 4-OH-Ile | 50 mg/kg daily | Reduced basal hyperglycemia and insulinemia, improved glucose tolerance | [4] |

Experimental Protocols

Extraction of this compound from Fenugreek Seeds

This protocol describes a common method for the extraction of this compound from fenugreek seeds for analytical purposes.

Materials:

-

Dried and powdered fenugreek seeds

-

Petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

Procedure:

-

Defat 10 g of dried and powdered fenugreek seeds using petroleum ether in a Soxhlet apparatus for 6 hours.[8]

-

Filter and dry the defatted material.

-

Extract the dried material with 300 mL of 80% ethanol at 80°C using a rotary evaporator.[8]

-

Evaporate the solvent to obtain the crude extract containing this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a validated HPLC method for the quantification of this compound.

Instrumentation:

-

HPLC system with a DAD or fluorescence detector

-

C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm i.d.)

Reagents:

-

Mobile Phase A: 0.1 M ammonium (B1175870) hydroxide[8] or 65 mM Sodium acetate, 1.5% tetrahydrofuran (B95107) (pH 5.7)[11]

-

Standard this compound

Procedure:

-

Dissolve the crude extract in methanol (B129727) to a known concentration.

-

Inject 20 µL of the sample solution into the HPLC system.[8]

-

Perform a gradient elution. For example, a gradient of 10-30% of mobile phase B over 30 minutes can be used.[8]

-

Set the column flow rate to 1.0 mL/min.

-

Detect the eluent at a wavelength of 265 nm.[8]

-

Identify and quantify the this compound peak by comparing the retention time and peak area with that of a standard solution. The retention time for this compound is approximately 8.13-8.19 minutes under specific conditions.[2][11]

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

This protocol provides a method for the HPTLC analysis of this compound.

Instrumentation:

-

HPTLC system with a densitometric scanner

-

Silica gel GF254 plates

Reagents:

-

Mobile Phase: n-butanol–methanol–acetic acid–water (4:1.5:1:1, v/v)[6]

-

Derivatizing Agent: Ninhydrin (B49086) reagent (0.3 g ninhydrin in 100 mL 1-butanol (B46404) and 3 mL glacial acetic acid)[6]

-

Standard this compound

Procedure:

-

Spot the standard and sample solutions onto the HPTLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

Dry the plate and scan it at 266 nm for initial analysis.[6]

-

Spray the plate with the ninhydrin reagent and heat at 110°C for 10 minutes.[6]

-

Scan the derivatized plate at 395 nm for the quantification of this compound.[6] The Rf value for this compound is approximately 0.36-0.45.[2][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the insulinotropic action of this compound and a typical experimental workflow for its analysis.

Caption: Proposed signaling pathway for glucose-dependent insulin secretion potentiated by this compound in pancreatic β-cells.

References

- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. akjournals.com [akjournals.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. phytojournal.com [phytojournal.com]

- 11. researchgate.net [researchgate.net]

(2S, 3R, 4S)-4-Hydroxyisoleucine: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Insulinotropic Agent.

Introduction

(2S, 3R, 4S)-4-Hydroxyisoleucine is a non-proteinogenic amino acid naturally occurring in fenugreek (Trigonella foenum-graecum) seeds.[1][2][3][4] It has garnered significant attention within the scientific and pharmaceutical communities for its potent insulinotropic and anti-diabetic properties.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of (2S, 3R, 4S)-4-Hydroxyisoleucine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(2S, 3R, 4S)-4-Hydroxyisoleucine is a branched-chain amino acid with three chiral centers, giving rise to several stereoisomers. The naturally predominant and most biologically active isomer is the (2S, 3R, 4S) configuration.[3]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of (2S, 3R, 4S)-4-Hydroxyisoleucine is presented below.

| Property | Value |

| IUPAC Name | (2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 55399-93-4 |

| Appearance | White to off-white powder or flakes |

| Solubility | Soluble in water |

| Mass Spectrometry | [M+H]⁺ m/z 148.1 |

| ¹³C-NMR Chemical Shifts (in H₂O) | δ (ppm): 175.7 (C=O), 72.0 (CH-OH), 59.1 (CH-NH2), 39.8 (CH-CH3), 18.5 (CH3), 15.0 (CH3) |

| Infrared (IR) Spectroscopy | Data not readily available in the reviewed literature. |

Biological Activity and Mechanism of Action

The primary biological activities of (2S, 3R, 4S)-4-Hydroxyisoleucine revolve around its ability to modulate glucose homeostasis. It exhibits both insulinotropic (stimulating insulin (B600854) secretion) and insulin-sensitizing effects.[1][2]

Insulinotropic Effects

(2S, 3R, 4S)-4-Hydroxyisoleucine potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2] This effect is strictly glucose-dependent, meaning it is most effective at elevated glucose concentrations and does not induce hypoglycemia in low-glucose conditions.[2] Studies on isolated rat islets have shown a significant increase in insulin release at concentrations of 200 µM.

Insulin-Sensitizing Effects and Signaling Pathway

(2S, 3R, 4S)-4-Hydroxyisoleucine enhances insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[1][5] The mechanism is primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][6]

Key steps in the signaling cascade include:

-

Activation of Insulin Receptor Substrate (IRS-1): (2S, 3R, 4S)-4-Hydroxyisoleucine promotes the tyrosine phosphorylation of IRS-1, a key docking protein in the insulin signaling cascade.[6][7]

-

Activation of PI3K and Akt: Phosphorylated IRS-1 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][6]

-

GLUT4 Translocation: Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane in muscle and fat cells.[8]

-

Increased Glucose Uptake: The increased cell surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[8]

The derived mean EC50 of 4-hydroxyisoleucine (B15566) for reducing blood glucose has been reported as 1.50 ± 0.31 µg/mL.[9]

Signaling Pathway Diagram

Caption: PI3K/Akt Signaling Pathway of (2S, 3R, 4S)-4-Hydroxyisoleucine.

Experimental Protocols

Extraction of (2S, 3R, 4S)-4-Hydroxyisoleucine from Fenugreek Seeds

The following is a representative protocol synthesized from various published methods for the extraction and purification of (2S, 3R, 4S)-4-Hydroxyisoleucine.

-

Defatting:

-

Grind fenugreek seeds into a fine powder.

-

Extract the powder with hexane (B92381) or petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids.

-

Air dry the defatted seed powder.

-

-

Extraction:

-

Macerate the defatted powder in 50-70% ethanol (B145695) at room temperature with continuous stirring for several hours.

-

Filter the mixture and collect the ethanolic extract.

-

Concentrate the extract under reduced pressure to obtain a viscous residue.

-

-

Purification:

-

Dissolve the concentrated extract in deionized water.

-

Pass the aqueous solution through a strong cation exchange resin column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound amino acids with a 2N ammonia (B1221849) solution.

-

Collect the eluate and concentrate it under reduced pressure.

-

Further purification can be achieved by silica (B1680970) gel column chromatography or crystallization from a suitable solvent system like methanol/diethyl ether.

-

Workflow for Extraction and Purification

Caption: General workflow for the extraction of (2S, 3R, 4S)-4-Hydroxyisoleucine.

Chemical Synthesis

Several synthetic routes to (2S, 3R, 4S)-4-Hydroxyisoleucine have been reported, often involving multiple steps with stereochemical control. An eight-step synthesis has been described, with key steps including a biotransformation and an asymmetric Strecker synthesis.[10] A shorter, four-step synthesis has also been proposed, involving a Mannich condensation, catalytic epimerization, deprotection, and diastereoselective reduction.[10] These methods offer alternatives to extraction from natural sources, particularly for producing specific stereoisomers.

Biological Assay: Glucose Uptake in L6 Myotubes

This protocol describes a common in vitro assay to assess the effect of (2S, 3R, 4S)-4-Hydroxyisoleucine on glucose uptake in a skeletal muscle cell line.

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.

-

-

Treatment:

-

Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

-

Treat the cells with varying concentrations of (2S, 3R, 4S)-4-Hydroxyisoleucine or vehicle control for a specified period (e.g., 16 hours).[8]

-

-

Glucose Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10-20 minutes.

-

Terminate the assay by washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up by the cells.

-

Conclusion

(2S, 3R, 4S)-4-Hydroxyisoleucine is a unique natural amino acid with significant potential as a therapeutic agent for the management of type 2 diabetes and metabolic syndrome. Its dual action of stimulating glucose-dependent insulin secretion and enhancing insulin sensitivity through the PI3K/Akt pathway makes it a compelling candidate for further research and drug development. The methodologies for its extraction, synthesis, and biological evaluation are well-established, providing a solid foundation for future investigations into its pharmacological applications.

References

- 1. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]

- 2. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) this compound of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological activity of 4-Hydroxyisoleucine isomers

An In-depth Technical Guide on the Biological Activity of 4-Hydroxyisoleucine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-HIL) is a non-proteinogenic, atypical branched-chain amino acid primarily isolated from the seeds of the fenugreek plant (Trigonella foenum-graecum)[1][2][3]. It is not found in mammalian tissues[4][5]. Within fenugreek seeds, 4-HIL constitutes approximately 80% of the total free amino acid content and exists in two main diastereoisomeric forms[6]. The major isomer, with a (2S, 3R, 4S) configuration, accounts for about 90% of the total 4-HIL content, while the minor isomer has a (2R, 3R, 4S) configuration[3][7][8]. Extensive research has highlighted the significant therapeutic potential of 4-HIL, particularly its major isomer, in managing key components of metabolic syndrome, including type 2 diabetes, insulin (B600854) resistance, dyslipidemia, and obesity[1][9]. This document provides a comprehensive overview of the biological activities of 4-HIL isomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities

The primary therapeutic effects of this compound are centered on glucose and lipid metabolism. The major (2S, 3R, 4S) isomer is the most studied and is credited with most of the compound's biological effects[1][2][4].

Insulinotropic and Antidiabetic Effects

A key feature of 4-HIL is its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner[1][10][11][12]. This action is significant because it minimizes the risk of hypoglycemia, a common side effect of conventional insulin secretagogues like sulfonylureas[6][11]. The insulinotropic effect is observed only in the presence of elevated blood glucose concentrations (≥8.3 mM)[6][10]. Studies have shown this effect in isolated rat and human pancreatic islets without altering the levels of somatostatin (B550006) or glucagon, indicating a specific action on β-cells[7][10].

Amelioration of Insulin Resistance

Beyond stimulating insulin secretion, 4-HIL directly combats insulin resistance in peripheral tissues such as muscle, liver, and adipose tissue[1][9][13]. It enhances insulin sensitivity by activating key components of the insulin signaling pathway. Specifically, 4-HIL activates insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase and promotes the phosphorylation of downstream targets like Akt (Protein Kinase B)[1][9][12][14]. This cascade ultimately leads to the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose uptake into cells[6][10][14]. In insulin-resistant HepG2 liver cells, 4-HIL was found to increase the expression of p-IRS-1 and GLUT4[10].

Hypolipidemic Activity

4-HIL has demonstrated significant lipid-lowering properties. In animal models of dyslipidemia, such as fructose-fed rats and hamsters, administration of 4-HIL resulted in a marked decrease in plasma triglycerides, total cholesterol, and free fatty acids[1][9][10]. This effect is partly attributed to the regulation of genes involved in lipid metabolism. Studies in SW480 human colorectal cancer cells showed that 4-HIL down-regulated the expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), key enzymes in lipid synthesis, while up-regulating peroxisome proliferator-activated receptor-gamma (PPARγ) and the low-density lipoprotein (LDL) receptor[15].

Anti-Obesity and Anti-inflammatory Effects

In diet-induced obese mice, 4-HIL treatment led to a reduction in body weight, which was associated with decreased plasma insulin and glucose levels[1][9]. Furthermore, 4-HIL exhibits anti-inflammatory properties. In skeletal muscle cells, it inhibits the production of reactive oxygen species (ROS) and the activation of inflammatory pathways such as NF-κB and JNK, which are induced by free fatty acids like palmitate[16]. In adipocytes, it has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF-α[6].

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.

Table 1: In Vitro Biological Activity

| Parameter | Isomer/Compound | Concentration | Effect | Cell/Tissue Model | Reference |

| Insulin Secretion | (2S,3R,4S)-4-HIL | 200 µM | Significant increase | Isolated Rat Islets | [4][5] |

| Insulin Secretion | (2S,3R,4S)-4-HIL | ≥8.3 mM Glucose | Potentiated insulin release | Isolated Perfused Rat Pancreas | [4][6][10] |

| Glucose Uptake | 4-HIL | Dose-dependent | Increased uptake | Insulin-resistant 3T3-L1 Adipocytes | [6] |

| Gene Expression | 4-HIL | IC20 | Down-regulation of ACC and FAS | SW480 Human Cell Line | [15] |

| Gene Expression | 4-HIL | IC20 | Up-regulation of PPARγ and LDLR | SW480 Human Cell Line | [15] |

| Mutagenicity | IDM01 Extract | up to 5000 µ g/plate | No mutagenicity | Ames Test | [17] |

| Genotoxicity | IDM01 Extract | up to 50 mg/culture | No structural chromosomal aberrations | Chromosome Aberration Test | [17] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Isomer/Compound | Dosage | Effect | Animal/Human Model | Reference |

| Blood Glucose | 4-HIL Derivatives | 120 mg/kg | Significant decrease after 28 days | Alloxan-induced Diabetic Mice | [3] |

| Plasma Lipids | 4-HIL | Not specified | Decreased triglycerides & total cholesterol | Dyslipidemic Hamsters | [9][10] |

| Oral Bioavailability | 4-HIL | 50 mg/kg | 56.8% | Female Sprague-Dawley Rats | [18] |

| Cmax (Plasma) | 4-HIL | 150 mg (single dose) | 2.42 ± 0.61 µg/mL | Healthy Human Volunteers | [19] |

| Tmax (Plasma) | 4-HIL | 150 mg (single dose) | 0.5 h | Healthy Human Volunteers | [19] |

| EC50 (for glucose lowering) | 4-HIL | Derived from in vitro | 1.50 ± 0.31 µg/mL | N/A | [19] |

Table 3: Toxicology and Safety Data

| Parameter | Isomer/Compound | Dosage | Result | Animal Model | Reference |

| Acute Oral Toxicity (LD50) | IDM01 Extract | >2000 mg/kg | Safe (Toxicity Class 5) | Rats | [17][20][21] |

| Subchronic Toxicity (NOAEL) | IDM01 Extract | 500 mg/kg/day | No Observed Adverse Effect Level | Rats (90-day study) | [17][20] |

| Cell Viability | 4-HIL | Not specified | Not affected | Human Embryonic Kidney (HEK-293) Cells | [22] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are crucial for understanding the complex biological activities of 4-HIL.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in the literature.

In Vitro Insulin Secretion Assay

-

Model: Isolated rat or human pancreatic islets.

-

Protocol:

-

Pancreatic islets are isolated using collagenase digestion followed by purification.

-

Groups of islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a basal glucose concentration.

-

Islets are then transferred to a buffer containing the experimental glucose concentration (e.g., 8.3 mM or 16.7 mM) with or without various concentrations of 4-HIL isomers (e.g., 200 µM to 1 mM)[4][5].

-

The incubation is carried out for a defined period (e.g., 60-90 minutes) at 37°C.

-

The supernatant is collected, and the amount of secreted insulin is quantified using a radioimmunoassay (RIA) or ELISA kit.

-

Results are typically normalized to the DNA or protein content of the islets.

-

Skeletal Muscle Glucose Uptake Assay

-

Model: L6 myotubes stably expressing myc-tagged GLUT4 (L6-GLUT4myc).

-

Protocol:

-

L6 myoblasts are cultured and differentiated into myotubes.

-

To induce insulin resistance, myotubes are incubated with a free fatty acid like palmitate for an extended period (e.g., 16 hours)[16].

-

Cells are then treated with 4-HIL for a specified duration.

-

Glucose uptake is initiated by adding radio-labeled 2-deoxy-D-[³H]glucose for a short period (e.g., 10 minutes) in the presence or absence of insulin.

-

The reaction is stopped, cells are washed, and then lysed.

-

The radioactivity incorporated into the cells is measured by liquid scintillation counting to determine the rate of glucose uptake[6][16].

-

Animal Model of Diabetes and Dyslipidemia

-

Model: Alloxan (B1665706) or Streptozotocin (STZ)-induced diabetic rats; high-fructose diet-induced dyslipidemic hamsters.

-

Protocol:

-

Diabetes is induced in rodents via intraperitoneal injection of alloxan or STZ, which selectively destroys pancreatic β-cells.

-

Animals are then divided into groups: diabetic control, normal control, and treatment groups receiving different oral doses of 4-HIL (e.g., 120 mg/kg) daily for a period like 28 days[3].

-

For dyslipidemia models, animals are fed a high-fructose or high-fat diet for several weeks to induce the condition before starting treatment with 4-HIL.

-

Throughout the study, parameters such as body weight and fasting blood glucose are monitored regularly[11].

-

At the end of the study, blood samples are collected to measure plasma insulin, triglycerides, total cholesterol, and other biochemical markers. Tissues like the pancreas may be collected for histopathological examination[11].

-

Pharmacokinetic Analysis

-

Model: Healthy human volunteers or Sprague-Dawley rats.

-

Protocol:

-

Subjects receive a single oral dose of 4-HIL (e.g., 150 mg in humans, 50 mg/kg in rats)[18][19].

-

Serial blood samples are collected at predefined time points over 24-72 hours.

-

For tissue distribution studies in animals, organs are harvested at specific time points post-administration[18].

-

Plasma and tissue homogenates are processed, and the concentration of 4-HIL is quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method[18].

-

Pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and Area Under the Curve (AUC) are calculated using compartmental or non-compartmental analysis software[19].

-

Acute and Subchronic Toxicity Studies

-

Model: Sprague-Dawley rats, following OECD Guidelines.

-

Protocol:

-

Acute Oral Toxicity (OECD 423): Rats receive a single high limit dose of the test substance (e.g., 2000 mg/kg of a standardized fenugreek extract). They are observed for 14 days for signs of toxicity and mortality. Gross necropsy is performed at the end of the study[17][20].

-

Subchronic Toxicity (OECD 408): Rats are administered the test substance daily via oral gavage at multiple dose levels (e.g., 250, 500, 1000 mg/kg) for 90 consecutive days. A control group receives the vehicle. A recovery group may be included to assess the reversibility of any effects.

-

Throughout the study, body weight, food/water consumption, and clinical signs are monitored. At termination, blood is collected for hematological and clinical biochemistry analysis. Organs are weighed and examined for histopathological changes[17][20].

-

Conclusion

The isomers of this compound, particularly the major (2S, 3R, 4S) form, exhibit a unique and multifaceted range of biological activities that position them as promising candidates for the development of novel therapeutics for metabolic syndrome. Their dual action of stimulating glucose-dependent insulin secretion and directly improving insulin sensitivity in peripheral tissues is a distinct advantage over many existing antidiabetic agents. Combined with beneficial effects on lipid profiles, body weight, and inflammation, 4-HIL presents a compelling profile. The favorable preclinical safety data further supports its potential for clinical development. Future research should focus on elucidating the precise molecular targets and receptors, optimizing extraction and synthesis for isomeric purity, and conducting large-scale clinical trials to validate its efficacy and safety in human populations with metabolic disorders.

References

- 1. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. jmp.ir [jmp.ir]

- 9. researchgate.net [researchgate.net]

- 10. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Computational pharmacology and computational chemistry of this compound: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. phcogres.com [phcogres.com]

- 18. Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of this compound- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciencebiology.org [sciencebiology.org]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Unraveling the Insulinotropic Action of 4-Hydroxyisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique branched-chain amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising agent for the management of type 2 diabetes. Its primary therapeutic potential lies in its ability to stimulate insulin (B600854) secretion in a strictly glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with conventional insulin secretagogues like sulfonylureas. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insulinotropic action of 4-OH-Ile, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The stereospecificity of its action, with the (2S,3R,4S) isomer being the most active, underscores its targeted biological activity. Beyond its direct effects on pancreatic β-cells, 4-OH-Ile also enhances insulin sensitivity in peripheral tissues, suggesting a dual mechanism of action that further contributes to its anti-diabetic properties.

Core Mechanism of Action in Pancreatic β-Cells

The insulin-releasing effect of this compound is intrinsically linked to the glucose concentration in the extracellular environment.[1][2] At low or basal glucose levels, 4-OH-Ile is largely ineffective.[2] However, at supranormal glucose concentrations, it significantly potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependency is a key feature that distinguishes it from other insulin secretagogues.[3] The insulin secretion pattern induced by 4-OH-Ile is biphasic, mimicking the physiological response to glucose.[2] Furthermore, its action is specific to β-cells, as it does not alter the secretion of glucagon (B607659) or somatostatin (B550006) from pancreatic α- and δ-cells, respectively.[2][4]

While the precise molecular target of 4-OH-Ile within the β-cell is yet to be fully elucidated, its glucose-dependent nature strongly suggests an interaction with the canonical GSIS pathway. This pathway is initiated by the transport of glucose into the β-cell, followed by its metabolism, leading to an increase in the ATP/ADP ratio. This change in the intracellular energy state triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and a subsequent influx of Ca2+. The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. It is hypothesized that 4-OH-Ile amplifies one or more steps within this cascade in a glucose-dependent manner.

dot

References

- 1. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

The Glucose-Dependent Insulinotropic Effect of 4-Hydroxyisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant scientific interest for its potent antidiabetic properties. A key feature of 4-OH-Ile is its glucose-dependent insulinotropic effect, which promises a safer therapeutic window compared to conventional insulin (B600854) secretagogues. This technical guide provides an in-depth analysis of the mechanisms of action, signaling pathways, and experimental evidence supporting the therapeutic potential of 4-OH-Ile. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development in this area.

Introduction

Type 2 diabetes mellitus is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. Current therapeutic strategies often face challenges, including the risk of hypoglycemia and unwanted side effects. This compound presents a promising alternative by stimulating insulin secretion in a glucose-sensitive manner, thereby mitigating the risk of dangerously low blood sugar levels.[1][2] This unique property, coupled with its beneficial effects on insulin sensitivity in peripheral tissues, positions 4-OH-Ile as a compelling candidate for the development of novel antidiabetic agents.[2][3][4][5]

Mechanism of Action: A Dual Approach

The therapeutic efficacy of this compound stems from a dual mechanism of action: a direct, glucose-dependent stimulation of pancreatic β-cells and the enhancement of insulin sensitivity in peripheral tissues.

Glucose-Dependent Insulin Secretion

4-OH-Ile directly targets pancreatic β-cells to potentiate insulin release.[1][5][6][7][8][9][10] Crucially, this effect is strictly dependent on ambient glucose concentrations; the amino acid is ineffective at low or basal glucose levels but significantly amplifies insulin secretion at supranormal glucose concentrations (e.g., 6.6–16.7 mmol/l).[6][7][8] This glucose-sensing mechanism is a significant advantage over traditional insulin secretagogues like sulfonylureas, which can induce hypoglycemia.[1][2] Studies have shown that the insulin secretion pattern induced by 4-OH-Ile is biphasic and does not alter the secretion of glucagon (B607659) or somatostatin.[2][6][7][8][10]

Enhancement of Peripheral Insulin Sensitivity

Beyond its effects on the pancreas, 4-OH-Ile has been demonstrated to improve insulin sensitivity in key metabolic tissues, including skeletal muscle, liver, and adipose tissue.[2][3][4][5] This extrapancreatic action contributes significantly to its overall antihyperglycemic effect. The underlying mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin action.[2][3][5][11] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.[4][12] Furthermore, 4-OH-Ile has been shown to mitigate inflammation-induced insulin resistance by downregulating the expression of pro-inflammatory cytokines like TNF-α and inhibiting inflammatory signaling pathways such as JNK, ERK, p38 MAPK, and NF-κB.[2][4][5][11][12]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Insulin Secretion

| Experimental Model | 4-OH-Ile Concentration | Glucose Concentration | Observed Effect | Reference |

| Isolated Rat Pancreatic Islets | 100 µM - 1 mM | 8.3 mM & 16.7 mM | Potentiation of glucose-induced insulin release | [6][7][8] |

| Isolated Human Pancreatic Islets | 100 µM - 1 mM | High | Stimulation of insulin secretion | [6][7][8] |

| Isolated Perfused Rat Pancreas | 200 µM | 8.3 mM & 16.7 mM | Biphasic insulin secretion | [6][7][8] |

| NIDD Rat-Isolated Islets | 200 µM | 16.7 mM | Potentiation of glucose-induced insulin release | [1][9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | 4-OH-Ile Dose | Route of Administration | Key Findings | Reference |

| Normal Rats (IVGTT) | 18 mg/kg | Intravenous | Improved glucose tolerance, two- to threefold greater insulin response | [1] |

| Normal Dogs (OGTT) | 18 mg/kg | Oral | Improved glucose tolerance | [1] |

| NIDD Rats | 50 mg/kg (single dose) | Intravenous | Partially restored glucose-induced insulin response | [1][9] |

| NIDD Rats | 50 mg/kg (daily for 6 days) | Intravenous | Reduced basal hyperglycemia and insulinemia, improved glucose tolerance | [1][9] |

| Fructose-Fed Rats | 50 mg/kg (daily for 8 weeks) | Not specified | Restored normal glucose and liver enzyme levels | [13] |

| Dyslipidemic Hamsters | Not specified | Not specified | Decreased plasma triglycerides, total cholesterol, and FFAs; increased HDL-C:TC ratio | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Insulin-Sensitizing Effect

Caption: Signaling cascade of 4-OH-Ile's insulin-sensitizing action.

Experimental Workflow for In Vitro Islet Perifusion

Caption: Workflow for assessing insulin secretion from isolated islets.

Detailed Experimental Protocols

Isolation of Rat Pancreatic Islets

-

Animal Preparation: Euthanize Wistar rats (200-250 g) following institutional guidelines.

-

Pancreas Perfusion: Cannulate the common bile duct and perfuse the pancreas with a collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution).

-

Digestion: Incubate the distended pancreas at 37°C for 15-20 minutes to digest the exocrine tissue.

-

Islet Purification: Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.

In Vitro Insulin Secretion Assay (Static Incubation)

-

Islet Preparation: Hand-pick islets of similar size and place them in groups of 3-5 into microfuge tubes.

-

Pre-incubation: Pre-incubate the islets for 30-60 minutes in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

-

Incubation: Replace the pre-incubation buffer with KRBB containing various glucose concentrations (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of this compound (e.g., 100 µM, 200 µM, 1 mM).

-

Sample Collection: After a 60-90 minute incubation at 37°C, collect the supernatant for insulin measurement.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Intravenous Glucose Tolerance Test (IVGTT)

-

Animal Preparation: Fast male Wistar rats overnight. Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).

-

Catheterization: Insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Baseline Sampling: Collect a baseline blood sample.

-

Infusion: Administer an intravenous bolus of glucose (e.g., 0.5 g/kg) with or without this compound (e.g., 18 mg/kg).

-

Blood Sampling: Collect blood samples at specific time points (e.g., 1, 3, 5, 10, 20, 30 minutes) post-infusion.

-

Analysis: Centrifuge the blood samples to obtain plasma. Measure plasma glucose levels using a glucose oxidase method and plasma insulin levels using ELISA.

Conclusion and Future Directions

This compound exhibits a compelling profile as a potential therapeutic agent for type 2 diabetes. Its unique glucose-dependent insulinotropic action, combined with its insulin-sensitizing effects, addresses multiple pathophysiological defects of the disease. The preclinical data strongly support its efficacy and suggest a favorable safety profile, particularly concerning the risk of hypoglycemia.

Future research should focus on elucidating the precise molecular targets of 4-OH-Ile within the pancreatic β-cell and further characterizing its anti-inflammatory and insulin-sensitizing properties in different cell types and animal models of metabolic disease. Well-designed clinical trials in human subjects are warranted to translate these promising preclinical findings into a novel therapy for individuals with type 2 diabetes.[14][15] The development of large-scale, cost-effective synthesis methods for 4-OH-Ile will also be crucial for its clinical and commercial viability.[14]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. Insulinotropic agent ID-1101 (this compound) activates insulin signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A novel amino acid potentiator of insulin secretion - ProQuest [proquest.com]

- 9. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

4-Hydroxyisoleucine: A Novel Therapeutic Avenue for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique branched-chain amino acid predominantly found in fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising candidate for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of 4-OH-Ile. It delves into its multifaceted mechanism of action, encompassing both insulinotropic and insulin-sensitizing properties. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for pivotal assays, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-diabetic agents.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. The global prevalence of T2DM is escalating at an alarming rate, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of new pharmacological agents. This compound, an amino acid isolated from fenugreek seeds, has garnered significant attention for its potential anti-diabetic effects.[1][2] Unlike sulfonylureas, a common class of insulin secretagogues, 4-OH-Ile's insulinotropic action is glucose-dependent, which may reduce the risk of hypoglycemia.[3] This document provides a detailed exploration of the scientific basis for considering 4-OH-Ile as a potential treatment for T2DM.

Mechanism of Action

This compound exerts its anti-diabetic effects through a dual mechanism: stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner and enhancing insulin sensitivity in peripheral tissues.

Insulinotropic Effects

4-OH-Ile directly stimulates pancreatic β-cells to secrete insulin, but notably, this effect is contingent on ambient glucose concentrations.[4] It is effective at elevated glucose levels, a key feature for a therapeutic agent in T2DM, as it minimizes the risk of hypoglycemia during periods of normal or low blood glucose.[3] This glucose-dependent insulin secretion is a significant advantage over traditional insulin secretagogues like sulfonylureas.

Insulin Sensitizing Effects

Beyond its effects on insulin secretion, 4-OH-Ile improves insulin sensitivity in key metabolic tissues such as skeletal muscle, liver, and adipose tissue. This is achieved through the modulation of critical intracellular signaling pathways.

This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, a central cascade in insulin signaling. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose cells, thereby increasing glucose uptake from the bloodstream.[5]

4-OH-Ile also activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6][7] AMPK activation enhances glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity and overall metabolic health.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound and fenugreek extracts.

Preclinical In Vitro Studies

| Study Parameter | Cell/Tissue Model | Treatment | Key Findings | Reference(s) |

| Insulin Secretion | Isolated Rat Pancreatic Islets | 200 µM 4-OH-Ile at 16.7 mM Glucose | Potentiated glucose-induced insulin release | [2] |

| Isolated Human Pancreatic Islets | 100 µM - 1 mM 4-OH-Ile | Increased glucose-induced insulin release | [3] | |

| Glucose Uptake | L6 Myotubes | 4-OH-Ile | Increased glucose uptake and GLUT4 translocation | [5] |

| Insulin Signaling | HepG2 Cells | 4-OH-Ile | Increased expression of IRS-1 and GLUT4 | [5] |

Preclinical In Vivo Studies

| Animal Model | Treatment | Duration | Key Findings | Reference(s) |

| Normal Rats | 18 mg/kg 4-OH-Ile (IVGTT) | Acute | Improved glucose tolerance | [2] |

| Normal Dogs | 18 mg/kg 4-OH-Ile (OGTT) | Acute | Improved glucose tolerance | [2] |

| NIDDM Rats | 50 mg/kg/day 4-OH-Ile | 6 days | Reduced basal hyperglycemia and improved glucose tolerance | [2] |

| Dyslipidemic Hamsters | 4-OH-Ile | - | Decreased plasma triglycerides and total cholesterol | [5] |

| db/db Mice | 4-OH-Ile | - | Improved blood glucose, insulin, and lipid levels | [5] |

Clinical Studies with Fenugreek Extracts

It is important to note that these studies were conducted with fenugreek extracts, which contain this compound along with other bioactive compounds like furostanolic saponins. Therefore, the observed effects cannot be solely attributed to 4-OH-Ile.

| Study Population | Treatment | Duration | Key Findings | Reference(s) |

| Type 2 Diabetes Patients | Fenfuro™ (Fenugreek seed extract) 500 mg bid | 90 days | Significant reduction in fasting and post-prandial blood sugar; 48.8% of subjects reported reduced dosage of anti-diabetic therapy. | [8][9][10] |

| Type 2 Diabetes Patients | Fenfuro® (Fenugreek seed extract) 500 mg x 2 daily | 12 weeks | 38.26% decrease in fasting glucose; 44.04% reduction in post-prandial glucose; 34.7% reduction in HbA1c. | [11][12] |

| Type 2 Diabetes Patients | 2 g/day Fenugreek seed | 12 weeks | Significant increase in serum insulin and HDL/LDL ratio. | |

| Meta-analysis of 10 trials | Fenugreek seeds (1g to 100g daily) | 10 to 84 days | Significant reduction in fasting blood glucose (-0.96 mmol/l), 2-hour postload glucose (-2.19 mmol/l), and HbA1c (-0.85%). |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the ability of an animal to clear a glucose load from the blood, reflecting insulin sensitivity and secretion.

General Procedure:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are typically fasted overnight prior to the experiment.

-

Treatment: Animals are administered this compound or a vehicle control, often via oral gavage or intraperitoneal (IP) injection.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered either orally (OGTT) or via IP injection (IPGTT).

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined using ELISA or radioimmunoassay (RIA). The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

In Vitro Glucose Uptake Assay in L6 Myotubes

Objective: To measure the direct effect of this compound on glucose transport into skeletal muscle cells.

General Procedure:

-

Cell Culture: L6 rat skeletal myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are serum-starved and then treated with various concentrations of this compound or insulin (as a positive control) for a specified period.

-

Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose.

-

Lysis and Scintillation Counting: After incubation, cells are washed to remove extracellular radiolabel and then lysed. The intracellular radioactivity is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the insulin signaling pathway.

General Procedure:

-

Sample Preparation: Cells (e.g., L6 myotubes, HepG2) or tissue samples are treated with this compound and then lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-IRS-1, total IRS-1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Safety and Toxicology

Preclinical safety studies on standardized fenugreek seed extracts containing this compound have been conducted. In one study, a fenugreek extract was found to be safe in rats in both acute and subchronic (90-day) toxicity studies, with no evidence of mutagenicity or genotoxicity. The oral median lethal dose (LD50) was determined to be greater than 2000 mg/kg in rats, and the No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg.

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent for type 2 diabetes. Its dual mechanism of action, targeting both insulin secretion and insulin sensitivity, positions it as a promising candidate for further development. The glucose-dependent nature of its insulinotropic effect is a particularly attractive feature, suggesting a favorable safety profile with a reduced risk of hypoglycemia.

While preclinical data are robust, there is a clear need for well-designed, placebo-controlled clinical trials focusing specifically on the effects of isolated this compound in patients with T2DM. Such studies are essential to definitively establish its efficacy and safety in humans and to determine optimal dosing regimens. Further research should also continue to elucidate the precise molecular targets and downstream signaling events modulated by 4-OH-Ile.

References

- 1. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A multicenter clinical study to determine the efficacy of a novel fenugreek seed (<em>Trigonella foenum-graecum</em>) extract (Fenfuro<sup>TM</sup>) in patients with type 2 diabetes | Food & Nutrition Research [foodandnutritionresearch.net]

- 7. tandfonline.com [tandfonline.com]

- 8. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek (Trigonella foenum-graecum) seed extract in Type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek <em>(Trigonella foenum-graecum)</em> seed extract in Type 2 diabetics | Food & Nutrition Research [foodandnutritionresearch.net]

- 10. A randomized controlled clinical trial evaluating the effect of Trigonella foenum-graecum (fenugreek) versus glibenclamide in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Clinical evaluation fenugreek seed extract in patients with type-2 diabetes [wisdomlib.org]

The Dawn of a Novel Anti-Diabetic Agent: Early Investigations into 4-Hydroxyisoleucine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the ongoing quest for novel therapeutic agents to combat the global diabetes epidemic, natural products have perennially served as a rich source of inspiration and discovery. Among these, the seeds of the fenugreek plant (Trigonella foenum-graecum) have a long history in traditional medicine for their purported anti-diabetic properties. Early scientific investigations pinpointed a unique, non-proteinogenic amino acid, 4-hydroxyisoleucine (B15566) (4-HIL), as a key bioactive constituent responsible for these effects. This technical guide delves into the foundational preclinical studies that first elucidated the anti-diabetic potential of 4-HIL, providing a comprehensive overview of the quantitative data, experimental methodologies, and nascent understanding of its mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Data from Early Preclinical Studies

The initial explorations into the efficacy of this compound revealed significant effects on glucose homeostasis and lipid metabolism across various animal models. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative perspective on its therapeutic potential.

Table 1: Effects of this compound on Glucose and Insulin (B600854) Parameters in Normal and Diabetic Rats

| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |

| Normal Anesthetized Rats | 4-HIL | 18 mg/kg (single i.v. dose) | Improved glucose tolerance during an intravenous glucose tolerance test (IVGTT).[1] | Broca et al. |

| Normal Anesthetized Rats | Lactonic form of 4-HIL | Not specified | Ineffective in improving glucose tolerance.[1] | Broca et al. |

| Non-Insulin-Dependent Diabetic (NIDD) Rats | 4-HIL | 50 mg/kg (single i.v. dose) | Partially restored glucose-induced insulin response without affecting glucose tolerance.[1][2] | Broca et al. |

| Non-Insulin-Dependent Diabetic (NIDD) Rats | 4-HIL | 50 mg/kg/day (6-day subchronic i.v.) | Reduced basal hyperglycemia and basal insulinemia; slightly but significantly improved glucose tolerance.[1][2] | Broca et al. |

| Fructose-Fed Rats (Insulin Resistance Model) | 4-HIL | 50 mg/kg/day (8 weeks) | Restored elevated glucose levels to near control values.[3] | Haeri et al. |

| Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Did not significantly affect glucose levels.[3] | Haeri et al. |

| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg | Improved glucose tolerance and insulin sensitivity.[4] | Maurya et al. |

Table 2: Effects of this compound on Lipid Profile and Liver Function

| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |

| Dyslipidemic Hamsters | 4-HIL | Not specified | Decreased plasma triglycerides, total cholesterol, and free fatty acids; increased HDL-C:TC ratio by 39%.[5] | Narender et al. |

| Fructose-Fed Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Restored elevated aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) to near control values.[3] | Haeri et al. |

| Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Improved HDL-cholesterol levels (31% increase).[3] | Haeri et al. |

| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg | Improved blood lipid profile.[4] | Maurya et al. |

Table 3: In Vitro Effects of this compound on Insulin Secretion

| Cell/Tissue Model | 4-HIL Concentration | Glucose Concentration | Key Findings | Reference |

| Isolated Islets from NIDD Rats | 200 µM | 16.7 mM (high) | Potentiated glucose-induced insulin release.[1][2] | Broca et al. |

| Isolated Islets from NIDD Rats | 200 µM | 3 mM (low) | Ineffective in stimulating insulin release.[1] | Broca et al. |

| Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | 6.6–16.7 mM (supranormal) | Potentiated glucose-induced insulin secretion.[6] | Sauvaire et al. |

| Isolated Rat and Human Pancreatic Islets | Not specified | 3 mM (low) or 5 mM (basal) | Ineffective in stimulating insulin secretion.[6] | Sauvaire et al. |

Experimental Protocols

A meticulous understanding of the experimental designs is crucial for the interpretation and replication of these foundational studies.

In Vivo Anti-Diabetic Activity Assessment

-

Animal Models:

-

Normal Animals: Wistar rats and dogs were used to assess the baseline effects of 4-HIL on glucose tolerance.[1]

-

Type 2 Diabetes Model (NIDD Rats): A model of non-insulin-dependent diabetes was induced in rats using a combination of nicotinamide (B372718) and streptozotocin (B1681764) (STZ).[1] This model is recognized for sharing key features with human type 2 diabetes.

-

Insulin Resistance Model (Fructose-Fed Rats): Rats were fed a high-fructose diet to induce a state of insulin resistance.[3]

-

Type 1 Diabetes Model (STZ-Induced): Diabetes was induced in rats via a single injection of streptozotocin.[3]

-

-

Drug Administration:

-

This compound was administered intravenously (i.v.) or orally.[1] Dosages typically ranged from 18 mg/kg to 50 mg/kg.

-

-

Glucose and Insulin Measurement:

-

Tolerance Tests:

-

Intravenous Glucose Tolerance Test (IVGTT): A bolus of glucose (e.g., 0.5 g/kg) was injected intravenously, and blood samples were collected at various time points to measure glucose and insulin concentrations.[1]

-

Oral Glucose Tolerance Test (OGTT): A glucose solution was administered orally to conscious animals, followed by blood sampling to assess glucose and insulin responses.[1]

-

In Vitro Insulin Secretion Studies

-

Islet Isolation: Pancreatic islets of Langerhans were isolated from both normal and NIDD rats through collagenase digestion of the pancreas.[1]

-

Islet Incubation: Isolated islets were incubated in a medium containing varying concentrations of glucose and this compound.[1]

-

Insulin Measurement: Insulin secreted into the incubation medium was measured by RIA.[1]

-

Perfused Pancreas Model: In some studies, an isolated perfused rat pancreas was used to study the dynamics of insulin secretion in response to 4-HIL, allowing for the characterization of biphasic insulin release.[6]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diabetesjournals.org [diabetesjournals.org]

4-Hydroxyisoleucine: A Comprehensive Technical Review of its Therapeutic Potential in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum). Possessing a unique chemical structure, 4-HIL has garnered significant scientific interest for its potent antidiabetic and metabolic regulatory properties. This technical guide provides an in-depth review of the existing research on 4-HIL, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the extraction, synthesis, and biological evaluation of 4-HIL are provided, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

Metabolic disorders, including type 2 diabetes mellitus and dyslipidemia, represent a growing global health crisis. The search for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This compound, an unusual branched-chain amino acid, has emerged as a promising natural product with significant potential for the management of these conditions.[1][2][3] Its primary mode of action involves the glucose-dependent stimulation of insulin (B600854) secretion, which mitigates the risk of hypoglycemia often associated with conventional insulin secretagogues.[4][5][6] Furthermore, 4-HIL has been shown to enhance insulin sensitivity in peripheral tissues and modulate lipid metabolism, making it a multifaceted candidate for addressing the complex pathophysiology of metabolic syndrome.[2][7]

Physicochemical Properties and Synthesis

The predominant and most active isomer of this compound found in fenugreek seeds has a (2S, 3R, 4S) configuration.[8] This specific stereochemistry is crucial for its biological activity. While extraction from natural sources is common, various chemical synthesis strategies have been explored to produce enantiomerically pure 4-HIL for research and potential therapeutic use.

Mechanism of Action

The therapeutic effects of this compound are attributed to its dual action on insulin secretion and insulin sensitivity, as well as its influence on lipid metabolism.

Insulinotropic Effects

4-HIL directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5][6] This means that it is most effective when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[4][9] The insulinotropic effect is specific to the (2S,3R,4S)-isomer of 4-HIL.[8]

Insulin-Sensitizing Effects

Beyond its effects on insulin secretion, 4-HIL enhances the sensitivity of peripheral tissues, such as skeletal muscle and liver, to insulin.[2][7] This is achieved through the activation of key signaling pathways involved in glucose uptake and metabolism.

Effects on Lipid Metabolism

Studies have demonstrated that 4-HIL can favorably modulate lipid profiles. It has been shown to reduce elevated plasma levels of triglycerides and total cholesterol.[1][2][10]

Signaling Pathways

The insulin-sensitizing effects of this compound are mediated through the modulation of critical intracellular signaling cascades.

PI3K/Akt Signaling Pathway

4-HIL has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is central to insulin-mediated glucose uptake in skeletal muscle and adipocytes. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells.[11]

AMPK Signaling Pathway

This compound has also been reported to activate AMP-activated protein kinase (AMPK).[12] AMPK is a key energy sensor in cells and its activation can lead to increased glucose uptake and fatty acid oxidation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: Effects of this compound on Glucose Metabolism

| Parameter | Animal Model | Dosage | Duration | Result | Reference |

| Blood Glucose | Normal Rats | 18 mg/kg (IV) | Acute | Improved glucose tolerance | [4] |

| NIDD Rats | 50 mg/kg/day (IP) | 6 days | Reduced basal hyperglycemia | [13] | |

| Fructose-fed Rats | 50 mg/kg/day | 8 weeks | Restored glucose levels to near control | [9] | |

| Plasma Insulin | Normal Rats | 18 mg/kg (IV) | Acute | Potentiated glucose-induced insulin response | [4] |

| NIDD Rats | 50 mg/kg (IV) | Acute | Partially restored glucose-induced insulin response | [13] | |

| Insulin Secretion | Isolated Rat Islets | 200 µM | In vitro | Potentiated glucose (16.7 mM)-induced insulin release | [13] |

| Isolated Human Islets | 100 µM - 1 mM | In vitro | Increased glucose-induced insulin release | [5][6] |

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Animal Model | Dosage | Duration | Result | Reference |

| Plasma Triglycerides | Dyslipidemic Hamsters | Not specified | Not specified | Decreased by 33% | [10] |

| Total Cholesterol | Dyslipidemic Hamsters | Not specified | Not specified | Decreased by 22% | [10] |

| HDL-C/TC Ratio | Dyslipidemic Hamsters | Not specified | Not specified | Increased by 39% | [10] |

Detailed Experimental Protocols

Extraction and Purification of this compound from Fenugreek Seeds

This protocol is based on a commonly used method involving solvent extraction and ion-exchange chromatography.[8][14][15]

Workflow Diagram:

Methodology:

-

Preparation of Plant Material: Fenugreek seeds are ground into a fine powder and sieved.

-

Defatting: The powdered seeds are defatted using a non-polar solvent like hexane in a Soxhlet apparatus to remove lipids.

-

Extraction: The defatted powder is then extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature with continuous stirring.

-

Concentration: The ethanolic extract is filtered and concentrated under reduced pressure to obtain a viscous residue.

-

Ion-Exchange Chromatography: The concentrated extract is dissolved in deionized water and loaded onto a strong cation-exchange resin column.

-

Elution: The column is washed with deionized water to remove unbound compounds. This compound is then eluted using a dilute ammonia solution (e.g., 2N NH₄OH).

-

Final Purification: The eluate containing 4-HIL is concentrated and can be further purified by crystallization from a suitable solvent system (e.g., diethyl ether) to yield the pure compound.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol describes a static incubation method to assess the effect of 4-HIL on insulin secretion from isolated rodent pancreatic islets.[13]

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient.

-

Pre-incubation: Isolated islets are pre-incubated in Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3.3 mM) for a defined period (e.g., 30-60 minutes) to allow them to equilibrate.

-

Static Incubation: Batches of size-matched islets are then incubated in fresh KRB buffer containing low (3.3 mM) or high (16.7 mM) glucose concentrations, with or without different concentrations of this compound (e.g., 100 µM, 200 µM, 500 µM) for a specified time (e.g., 60 minutes) at 37°C.

-

Sample Collection: At the end of the incubation period, the supernatant is collected for the measurement of secreted insulin.

-

Insulin Measurement: Insulin concentrations in the collected supernatants are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines the procedure for performing an OGTT in rats to evaluate the in vivo effect of 4-HIL on glucose tolerance.[4]

Methodology:

-

Animal Preparation: Rats are fasted overnight (e.g., 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

-

Treatment Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage. The test group receives the glucose solution containing this compound at a specific dose (e.g., 50 mg/kg), while the control group receives the glucose solution alone.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Biochemical Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples and stored for later analysis of insulin levels by RIA or ELISA.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.

Conclusion and Future Directions